molecular formula C12H10Br2 B13926017 1,7-Bis(bromomethyl)naphthalene CAS No. 78757-52-5

1,7-Bis(bromomethyl)naphthalene

Cat. No.: B13926017
CAS No.: 78757-52-5
M. Wt: 314.01 g/mol
InChI Key: JWSRVWZKKSKJQU-UHFFFAOYSA-N
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Description

1,7-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2. It is a derivative of naphthalene, where two bromomethyl groups are attached to the 1 and 7 positions of the naphthalene ring. This compound is known for its use as a building block in organic synthesis and has applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Bis(bromomethyl)naphthalene can be synthesized through the bromination of 1,7-dimethylnaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of naphthalene derivatives with methyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azido-naphthalene and thiocyanato-naphthalene derivatives.

    Oxidation Reactions: Products include naphthoquinones and other oxidized naphthalene derivatives.

    Reduction Reactions: Products include methyl-naphthalene derivatives.

Scientific Research Applications

1,7-Bis(bromomethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds, including polymers and ligands for catalysis.

    Biology: The compound is used in the study of biological systems, particularly in the development of probes for imaging and diagnostics.

    Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,7-Bis(bromomethyl)naphthalene involves its ability to undergo substitution reactions with various nucleophiles. The bromomethyl groups act as leaving groups, allowing the formation of new bonds with nucleophiles. This reactivity makes it a versatile building block in organic synthesis. The compound can also interact with biological molecules, making it useful in the development of diagnostic probes and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(bromomethyl)naphthalene: Similar structure but with bromomethyl groups at the 1 and 8 positions.

    2,7-Bis(bromomethyl)naphthalene: Bromomethyl groups at the 2 and 7 positions.

    2-(Bromomethyl)naphthalene: Single bromomethyl group at the 2 position.

Uniqueness

1,7-Bis(bromomethyl)naphthalene is unique due to the specific positioning of the bromomethyl groups, which allows for selective reactions and the formation of specific derivatives. This positional specificity can influence the reactivity and properties of the resulting compounds, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

78757-52-5

Molecular Formula

C12H10Br2

Molecular Weight

314.01 g/mol

IUPAC Name

1,7-bis(bromomethyl)naphthalene

InChI

InChI=1S/C12H10Br2/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-6H,7-8H2

InChI Key

JWSRVWZKKSKJQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CBr)C(=C1)CBr

Origin of Product

United States

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